3-Benzyl-8-(chloromethyl)-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-8-(chloromethyl)-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a benzyl group, a chloromethyl group, and a 3-methylbutyl group attached to a dihydropurine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-8-(chloromethyl)-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo a series of substitution and addition reactions to introduce the benzyl, chloromethyl, and 3-methylbutyl groups. Common reagents used in these reactions include benzyl chloride, chloromethyl methyl ether, and 3-methylbutyl bromide. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. Purification techniques such as column chromatography and recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-8-(chloromethyl)-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
3-Benzyl-8-(chloromethyl)-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-8-(chloromethyl)-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites of enzymes, inhibiting their activity or altering their function. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in cocoa and chocolate.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Uniqueness
3-Benzyl-8-(chloromethyl)-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Unlike caffeine, theobromine, and theophylline, this compound has a chloromethyl group that allows for unique substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C18H23ClN4O2 |
---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
3-benzyl-8-(chloromethyl)-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C18H23ClN4O2/c1-12(2)8-9-22-14(10-19)20-16-15(22)17(24)21-18(25)23(16)11-13-6-4-3-5-7-13/h3-7,12,15-16H,8-11H2,1-2H3,(H,21,24,25) |
InChI Key |
GJDQLUUHEGLCEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2C(N=C1CCl)N(C(=O)NC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.